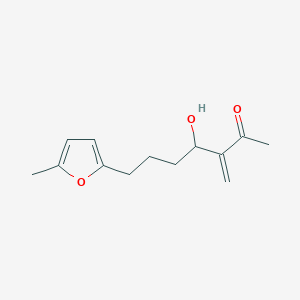
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one is an organic compound that belongs to the class of heptanones. These compounds are characterized by a seven-carbon chain with a ketone functional group. The presence of a furan ring and a hydroxyl group in the structure suggests potential biological activity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between a furan derivative and a suitable ketone precursor. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Formation of 4-oxo-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one.
Reduction: Formation of 4-hydroxy-7-(5-methylfuran-2-yl)-3-methylheptan-2-ol.
Substitution: Formation of various substituted furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential biological activity due to the presence of the furan ring and hydroxyl group.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The furan ring and hydroxyl group may play key roles in binding to these targets and exerting effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-(5-methylfuran-2-yl)-3-heptanone: Lacks the methylidene group.
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylheptan-2-one: Lacks the double bond in the heptanone chain.
4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylidenehexan-2-one: Has a shorter carbon chain.
Uniqueness
The presence of both a furan ring and a methylidene group in 4-Hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
116118-63-9 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-hydroxy-7-(5-methylfuran-2-yl)-3-methylideneheptan-2-one |
InChI |
InChI=1S/C13H18O3/c1-9-7-8-12(16-9)5-4-6-13(15)10(2)11(3)14/h7-8,13,15H,2,4-6H2,1,3H3 |
Clave InChI |
FVVIBLMJVOHJBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CCCC(C(=C)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


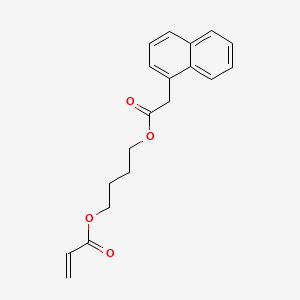
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
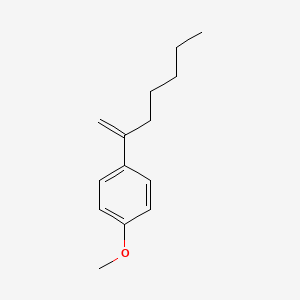

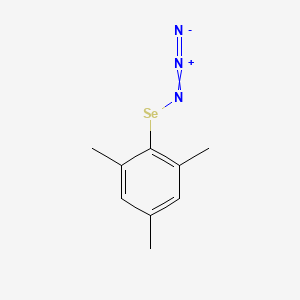
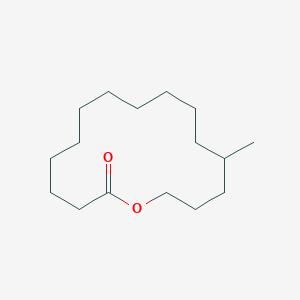
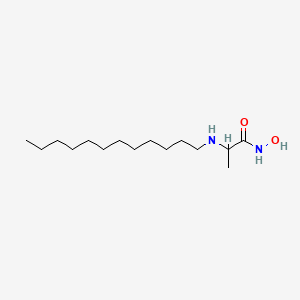
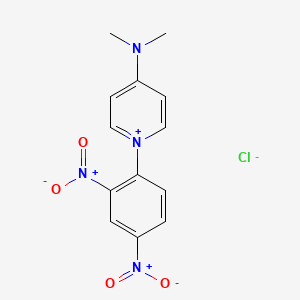
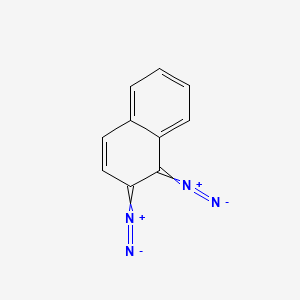
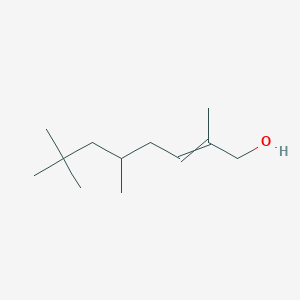
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
